molecular formula C16H14ClN5O4 B14422557 3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl- CAS No. 83748-27-0

3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-

Cat. No.: B14422557
CAS No.: 83748-27-0
M. Wt: 375.76 g/mol
InChI Key: YOXAAGNCYGONKU-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-: is a complex organic compound with a unique structure that includes a pyridine ring, a nitrile group, and an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl- typically involves multiple steps. One common method includes the diazotization of 4-chloro-2-nitroaniline followed by coupling with 3-pyridinecarbonitrile. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidized products.

    Reduction: Reduction of the nitro group to an amine is a common reaction, often using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Various oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Substituted pyridinecarbonitrile derivatives.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In biological research, it can be used to study enzyme interactions and as a probe in biochemical assays.

Industry: In the industrial sector, it can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The azo linkage and nitrile group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

  • 2-Chloro-4-pyridinecarbonitrile
  • 4-Pyridinecarbonitrile
  • 2-Pyridinecarbonitrile

Comparison: Compared to these similar compounds, 3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl- is unique due to its azo linkage and the presence of both nitro and chloro groups

Properties

CAS No.

83748-27-0

Molecular Formula

C16H14ClN5O4

Molecular Weight

375.76 g/mol

IUPAC Name

5-[(4-chloro-2-nitrophenyl)diazenyl]-2-hydroxy-4-methyl-6-oxo-1-propylpyridine-3-carbonitrile

InChI

InChI=1S/C16H14ClN5O4/c1-3-6-21-15(23)11(8-18)9(2)14(16(21)24)20-19-12-5-4-10(17)7-13(12)22(25)26/h4-5,7,23H,3,6H2,1-2H3

InChI Key

YOXAAGNCYGONKU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C)C#N)O

Origin of Product

United States

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